molecular formula C34H34Br2N14O2 B11116175 Terephthalaldehyde 1,4-bis[4-(3-bromoanilino)-6-morpholino-1,3,5-triazin-2-YL]dihydrazone

Terephthalaldehyde 1,4-bis[4-(3-bromoanilino)-6-morpholino-1,3,5-triazin-2-YL]dihydrazone

Cat. No.: B11116175
M. Wt: 830.5 g/mol
InChI Key: HKNWLANFYZJICU-DITNJDIQSA-N
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Description

Terephthalaldehyde 1,4-bis[4-(3-bromoanilino)-6-morpholino-1,3,5-triazin-2-YL]dihydrazone is a complex organic compound that features a combination of terephthalaldehyde and triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Terephthalaldehyde 1,4-bis[4-(3-bromoanilino)-6-morpholino-1,3,5-triazin-2-YL]dihydrazone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Terephthalaldehyde 1,4-bis[4-(3-bromoanilino)-6-morpholino-1,3,5-triazin-2-YL]dihydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Terephthalic acid derivatives.

    Reduction: Terephthalyl alcohol derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Terephthalaldehyde 1,4-bis[4-(3-bromoanilino)-6-morpholino-1,3,5-triazin-2-YL]dihydrazone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Terephthalaldehyde 1,4-bis[4-(3-bromoanilino)-6-morpholino-1,3,5-triazin-2-YL]dihydrazone is unique due to its combination of terephthalaldehyde and triazine derivatives, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C34H34Br2N14O2

Molecular Weight

830.5 g/mol

IUPAC Name

2-N-[(E)-[4-[(E)-[[4-(3-bromoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl]methylideneamino]-4-N-(3-bromophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C34H34Br2N14O2/c35-25-3-1-5-27(19-25)39-29-41-31(45-33(43-29)49-11-15-51-16-12-49)47-37-21-23-7-9-24(10-8-23)22-38-48-32-42-30(40-28-6-2-4-26(36)20-28)44-34(46-32)50-13-17-52-18-14-50/h1-10,19-22H,11-18H2,(H2,39,41,43,45,47)(H2,40,42,44,46,48)/b37-21+,38-22+

InChI Key

HKNWLANFYZJICU-DITNJDIQSA-N

Isomeric SMILES

C1N(CCOC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)/C=N/NC4=NC(=NC(=N4)NC5=CC(=CC=C5)Br)N6CCOCC6)NC7=CC(=CC=C7)Br

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)C=NNC4=NC(=NC(=N4)NC5=CC(=CC=C5)Br)N6CCOCC6)NC7=CC(=CC=C7)Br

Origin of Product

United States

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